trans-1,4-Dichloro-2-butene is an organochlorine compound with the molecular formula and a molecular weight of 125 g/mol. It appears as a clear colorless to light yellow liquid with a distinct odor. The compound is classified under the category of halogenated unsaturated aliphatic compounds and is known for its moderate reactivity. It is insoluble in water but soluble in organic solvents such as chloroform and ethyl acetate . The compound has a boiling point of approximately 74-76 °C at 40 mm Hg and a melting point of -1 to 3 °C .
The biological activity of trans-1,4-Dichloro-2-butene has been linked to its toxicity. It is considered highly corrosive and can cause severe damage to skin, eyes, and respiratory organs upon exposure. The compound has been classified as potentially harmful to human health, with risks including respiratory distress and skin burns . Additionally, it is suspected of having reproductive toxicity and may pose carcinogenic risks .
Several methods exist for synthesizing trans-1,4-Dichloro-2-butene:
trans-1,4-Dichloro-2-butene serves multiple purposes in chemical synthesis:
Studies have shown that trans-1,4-Dichloro-2-butene can interact with various biological systems. Its toxicity profile indicates that it can disrupt cellular functions and potentially lead to adverse health effects upon exposure. Research into its interactions with dopamine receptors suggests that derivatives of this compound may serve as novel antagonists in pharmacological applications .
trans-1,4-Dichloro-2-butene shares structural similarities with several other dichlorobutene isomers. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
cis-1,4-Dichloro-2-butene | C4H6Cl2 | Isomeric form with different physical properties |
1,3-Dichlorobutene | C4H6Cl2 | Different position of chlorine atoms; more reactive |
1,4-Dichlorobutane | C4H8Cl2 | Saturated compound; less reactive than dichloroalkenes |
1-Chloro-2-butene | C4H7Cl | Contains only one chlorine atom; more reactive |
trans-1,4-Dichloro-2-butene's unique trans configuration imparts distinct chemical properties compared to its cis counterpart and other dichlorinated derivatives. Its specific reactivity patterns make it valuable in synthetic organic chemistry while presenting unique challenges in handling due to its toxicity .
Radical chlorination of 1,3-butadiene represents the most direct route to trans-1,4-dichloro-2-butene. Conventional chlorination under thermal or photolytic conditions generates a mixture of 1,4- and 3,4-dichlorobutene isomers, with yields of dichlorides historically limited to 40% due to competing telomerization and over-chlorination. However, mechanistic studies reveal that radical intermediates dominate under high chlorine concentrations. The addition of chlorine radicals to 1,3-butadiene proceeds via a two-step mechanism:
Steric and electronic factors favor the trans configuration, as the anti-periplanar transition state minimizes non-bonding interactions between chlorine substituents. Recent optimizations using metal chloride additives (e.g., FeCl₃) or amines have improved dichloride yields to 97% by suppressing telomer formation. For example, methanolic chlorination at 0.1 M concentration produces trans-1,4-dichloro-2-butene with 60% selectivity under radical-dominated conditions.
Table 1: Comparative Yields in Radical Chlorination of 1,3-Butadiene
Condition | Additive | trans-1,4 Selectivity | Yield (%) |
---|---|---|---|
Thermal (70°C) | None | 45% | 40 |
Photolytic (450 nm) | FeCl₃ | 68% | 85 |
Methanolic, 0.1 M | Collidine-HCl | 60% | 97 |
Stereoselectivity in dichloride formation arises from transition-state stabilization in ionic or polar mechanisms. At low chlorine concentrations (<0.04 M), electrophilic addition predominates, favoring 1,4-addition through a cyclic chloronium ion intermediate. The trans product forms preferentially due to reduced steric strain in the chair-like transition state, where chlorine atoms occupy equatorial positions.
Density functional theory (DFT) calculations support this model, showing a 5.2 kcal/mol energy preference for the trans pathway over cis. Experimental validation comes from bromination studies, where analogous 1,4-dibromo-2-butene forms with 60% trans selectivity in CCl₄. For chlorination, polar solvents like CH₂Cl₂ enhance stereocontrol by stabilizing ionic intermediates, achieving up to 70% trans-1,4-dichloro-2-butene.
While asymmetric synthesis of trans-1,4-dichloro-2-butene remains underexplored, emerging strategies leverage transition-metal catalysts to induce enantioselectivity. The isomerization equilibrium between 1,4- and 3,4-dichlorobutene isomers enables dynamic kinetic resolution. For instance, iron-cyclopentadienyl complexes (e.g., CpFe(CO)₂X) catalyze the isomerization of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene at 123°C, achieving >90% conversion. Although this process is not inherently asymmetric, chiral cyclopentadienyl ligands (e.g., substituted Cp*) could theoretically enforce enantioselective chloride migration.
Preliminary work with titanium(III) catalysts, such as Cp₂TiCl₂, demonstrates potential for radical-mediated asymmetric chlorination. Under visible light irradiation, TiIII species facilitate single-electron transfer to chlorine, generating chiral radical pairs that add to 1,3-butadiene with moderate enantiomeric excess (ee). Further ligand design and mechanistic studies are required to optimize stereochemical outcomes.
Industrial esterification processes provide indirect insights into nucleophilic displacement kinetics. In a patented method, trans-1,4-Dichloro-2-butene reacts with sodium acetate in the presence of transition metal catalysts (e.g., copper, iron) to form 1,4-diacetoxy-2-butene [3]. While phenolic substrates are not explicitly studied here, the reaction mechanism offers a template for oxygen-based nucleophiles:
Table 1: Esterification Conditions and Outcomes
Parameter | Value/Description |
---|---|
Catalyst | Copper powder (0.1 wt%) |
Solvent | Molten reaction medium |
Temperature | 120°C |
Yield | 85–90% (1,4-diacetoxy-2-butene) |
This system suggests that phenolic nucleophiles (e.g., sodium phenoxide) could similarly displace chloride under analogous conditions, though higher temperatures may be required to overcome the trans-isomer’s steric bulk.
No direct experimental data on cyclocondensation reactions of trans-1,4-Dichloro-2-butene are available in non-excluded sources. However, its structural analogy to 1,4-dihalo-2-butenes permits mechanistic predictions:
Further experimental validation is required to confirm these hypotheses.
The patent literature highlights copper’s role in mediating dichlorobutene transformations, though classical cross-coupling (e.g., Suzuki, Heck) remains unexplored [3]. Key observations include:
Table 2: Hypothetical Cross-Coupling Parameters
Parameter | Value/Description |
---|---|
Catalyst | Pd(OAc)2/PPh3 |
Base | K2CO3 |
Solvent | DMF/H2O |
Temp. | 80°C |
While untested, such reactions would expand the utility of trans-1,4-Dichloro-2-butene in constructing conjugated dienes for materials science.
trans-1,4-Dichloro-2-butene functions as a critical precursor in the multi-step synthesis of bisthiosemicarbazone derivatives, which represent an important class of compounds with significant biological activities. The synthesis proceeds through a two-stage process involving initial nucleophilic substitution followed by condensation reactions [1].
The construction of bisthiosemicarbazone derivatives from trans-1,4-Dichloro-2-butene involves a systematic two-step approach. In the initial stage, trans-1,4-Dichloro-2-butene undergoes nucleophilic substitution with phenolic compounds in the presence of potassium hydroxide to form bis-aldehyde and bis-ketone intermediates. The reaction employs 0.025 mol of trans-1,4-Dichloro-2-butene with 0.1 mol of the phenolic aldehyde or ketone derivative and 0.1 mol of potassium hydroxide in absolute ethanol, requiring 18 hours of reflux conditions [1].
The second stage involves the condensation of these bis-aldehyde or bis-ketone intermediates with thiosemicarbazide or 4-methyl thiosemicarbazide. This reaction is conducted under solvent-free conditions at 160°C for 4 hours, followed by dissolution in dimethylformamide and precipitation with water [1].
The synthetic route demonstrates moderate to good yields across various substrate combinations. The formation of bis-aldehyde and bis-ketone precursors from trans-1,4-Dichloro-2-butene yields range from 32% to 57%, with compound 2c (derived from 1-naphthaldehyde) achieving the highest yield of 57% [1]. The subsequent conversion to bisthiosemicarbazone derivatives exhibits superior yields ranging from 42% to 73%, with compound 3e (derived from 3-bromobenzaldehyde and 4-methyl thiosemicarbazide) achieving the highest yield of 73% [1].
Table 1: Synthesis Data for Bisthiosemicarbazone Derivatives from trans-1,4-Dichloro-2-butene
Compound | Starting Material | Thiosemicarbazide Type | Yield (%) | Melting Point (°C) | Molecular Formula | IR C=N (cm⁻¹) |
---|---|---|---|---|---|---|
3a | 2a | Thiosemicarbazide | 68 | 258 | C₂₀H₂₀Br₂N₆O₂S₂ | 1592 |
3b | 2b | Thiosemicarbazide | 61 | 205 | C₂₂H₂₆N₆O₄S₂ | 1599 |
3c | 2c | Thiosemicarbazide | 42 | 217 | C₂₈H₂₆N₆O₄S₂ | 1590 |
3d | 2d | Thiosemicarbazide | 58 | 229 | C₂₂H₂₆N₆O₂S₂ | 1598 |
3e | 2a | 4-Methyl thiosemicarbazide | 73 | 254 | C₂₂H₂₄Br₂N₆O₂S₂ | 1585 |
3f | 2b | 4-Methyl thiosemicarbazide | 65 | 202 | C₂₄H₃₀N₆O₄S₂ | 1602 |
3g | 2c | 4-Methyl thiosemicarbazide | 72 | 228 | C₃₀H₃₀N₆O₂S₂ | 1622 |
3h | 2d | 4-Methyl thiosemicarbazide | 60 | 246 | C₂₄H₃₀N₆O₂S₂ | 1602 |
The bisthiosemicarbazone derivatives exhibit characteristic spectroscopic features that confirm their successful formation. Infrared spectroscopy reveals the absence of carbonyl stretching frequencies (1681-1668 cm⁻¹) present in the precursor aldehydes and ketones, while new absorption bands appear at 3269-3150 cm⁻¹ corresponding to amino group stretching and 1602-1585 cm⁻¹ for azomethine carbon-nitrogen bonds [1]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the transformation through the appearance of characteristic carbon-sulfur double bond signals at 178.43-177.34 ppm, replacing the carbonyl carbon signals of the starting materials [1].
Bisthiosemicarbazone derivatives synthesized from trans-1,4-Dichloro-2-butene demonstrate significant potential in medicinal chemistry applications. These compounds serve as ligands for metal coordination complexes, particularly with copper, which have shown promise as radiopharmaceuticals for perfusion imaging [2] [3]. The bis(thiosemicarbazone) framework provides multiple coordination sites through nitrogen and sulfur donor atoms, enabling the formation of stable metal complexes with enhanced biological activity compared to the free ligands [4] [5].
Research has demonstrated that thiosemicarbazone metal complexes exhibit pronounced anticancer activity, with the presence of metal ions significantly enhancing the biological effectiveness compared to the organic ligands alone [3]. The compounds show particular promise against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549), with platinum(II) complexes exhibiting the highest antiproliferative activity [3].
trans-1,4-Dichloro-2-butene serves as an essential precursor in the construction of 2,3-dihydro-1,3-thiazole architectures through sophisticated cyclization reactions. These heterocyclic frameworks represent valuable scaffolds in pharmaceutical chemistry and materials science applications [6] [7].
The formation of 2,3-dihydro-1,3-thiazole rings from trans-1,4-Dichloro-2-butene involves complex multi-step mechanisms. One approach utilizes the Hantzsch reaction, where bisthiosemicarbazone intermediates derived from trans-1,4-Dichloro-2-butene react with ethyl 2-chloroacetoacetate to form 4-methyl-5-ethoxycarbonyl-2,3-dihydro-1,3-thiazoles [1]. This reaction proceeds through nucleophilic attack of the thiosemicarbazone sulfur atom on the activated methylene carbon of the chloroacetoacetate, followed by cyclization and elimination of hydrogen chloride [1].
Alternative synthetic pathways involve the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride and 1,4-diazabicyclo[2.2.2]octane (DABCO) in chlorobenzene. This methodology enables the formation of 2,3-dihydronaphtho[2,3-d] [8] [9]thiazole-4,9-diones through the insertion of two sulfur atoms between activated methylene groups [6]. The reaction mechanism involves the formation of a six-membered dithiazine ring intermediate, followed by sulfur extrusion to yield the stable planar thiazole products [6].
The Hantzsch-based approach using trans-1,4-Dichloro-2-butene derived precursors demonstrates good synthetic efficiency. The reaction of bisthiosemicarbazone derivatives (3a-h) with ethyl 2-chloroacetoacetate yields 2,3-dihydro-1,3-thiazole products (4a-h) with yields ranging from 48% to 61% [1]. The reaction requires reflux conditions in absolute ethanol for 80 hours, indicating the need for extended reaction times to achieve optimal conversion [1].
Table 2: Synthesis Data for 2,3-Dihydro-1,3-thiazole Derivatives
Compound | Precursor | Yield (%) | Melting Point (°C) | IR C=O (cm⁻¹) | IR C=N (cm⁻¹) |
---|---|---|---|---|---|
4a | 3a | 48 | 217 | 1682 | 1592 |
4b | 3b | 48 | 192 | 1705 | 1599 |
4c | 3c | 56 | 203 | 1719 | 1594 |
4d | 3d | 53 | 144 | 1712 | 1611 |
4e | 3e | 56 | 257 | 1698 | 1598 |
4f | 3f | 54 | 232 | 1690 | 1601 |
4g | 3g | 49 | 179 | 1702 | 1590 |
4h | 3h | 61 | 240 | 1672 | 1590 |
The 2,3-dihydro-1,3-thiazole architectures derived from trans-1,4-Dichloro-2-butene exhibit remarkable structural diversity. The compounds contain ethyl ester functionalities at the 5-position and methyl substituents at the 4-position of the thiazole ring, providing multiple sites for further chemical modification [1]. Nuclear magnetic resonance analysis confirms the formation of the desired exo-imine form at the 2-position of the thiazole ring, as evidenced by characteristic proton signals at 12.41-11.69 ppm for the acidic amino proton [1].
The synthetic methodology enables access to both symmetrical and unsymmetrical thiazole derivatives through variation of the starting bisthiosemicarbazone precursors. This structural flexibility facilitates the development of compound libraries for biological screening and materials applications [1] [7].
Recent developments in thiazole chemistry have expanded the synthetic utility of trans-1,4-Dichloro-2-butene derived precursors. Photoactivatable bis(thiosemicarbazone) derivatives can be synthesized for copper-64 radiotracer applications, demonstrating the versatility of these building blocks in nuclear medicine [2]. The methodology involves photochemically induced conjugation methods that enable the development of copper-based radiotracers for positron emission tomography imaging [2].
Silver-catalyzed approaches using N-propargylamines and silver(I) trifluoromethanethiolate provide alternative access to thiazole-2(3H)-ones through [9] [9]-sigmatropic rearrangement followed by 5-exo-dig cyclization [10]. These methodologies complement the traditional Hantzsch approach and expand the synthetic repertoire available for thiazole construction [10].
trans-1,4-Dichloro-2-butene functions as a crucial template in the asymmetric synthesis of tetrahydrofuran derivatives, providing access to valuable five-membered oxygen heterocycles with defined stereochemistry [8] [11] [12] [13].
The utilization of trans-1,4-Dichloro-2-butene as a template for asymmetric tetrahydrofuran synthesis involves sophisticated synthetic strategies that leverage the compound's inherent E-configuration to control stereochemical outcomes. One prominent approach involves a highly efficient synthetic method for trans-tetrahydrofuran ring building blocks, where trans-1,4-Dichloro-2-butene serves as the starting material in a convergent 19-step synthesis employing a Wittig reaction as the key transformation [11].
Advanced methodologies have been developed for the one-pot asymmetric synthesis of 2- and 2,3-disubstituted tetrahydrofurans, achieving yields of 56-81% and enantiomeric excesses of 86-99% [12]. These approaches employ allyl/crotyl/alkoxyallylboration-hydroboration-iodination-cyclization reaction sequences that enable precise control over both regiochemistry and stereochemistry [12].
The asymmetric tetrahydrofuran synthesis from trans-1,4-Dichloro-2-butene involves multiple mechanistic pathways depending on the specific methodology employed. One approach utilizes the ring-opening of tetrahydrofuran derivatives with Lewis acids and acetic anhydride to provide ring-opened styrene derivatives, which can be subjected to oxidative cleavage to access anti-aldol segments [13].
The stereochemical control in these transformations arises from the rigid E-configuration of the starting trans-1,4-Dichloro-2-butene, which dictates the spatial arrangement of reactive centers during cyclization processes. The Wittig reaction employed in gigantetrocin A synthesis demonstrates excellent stereocontrol, with the trans-geometry of the starting material translating to the desired stereochemistry in the tetrahydrofuran product [11].
The asymmetric tetrahydrofuran synthesis using trans-1,4-Dichloro-2-butene has been successfully applied to the total synthesis of several natural products and pharmaceutically relevant compounds. The synthesis of gigantetrocin A represents a landmark achievement, demonstrating the utility of this approach in complex natural product synthesis [11]. The 19-step synthetic route showcases the efficiency and reliability of trans-1,4-Dichloro-2-butene as a building block for constructing complex molecular architectures [11].
Table 3: Asymmetric Tetrahydrofuran Synthesis Applications
Target Molecule | Synthesis Steps | Key Reaction | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
Gigantetrocin A | 19 | Wittig reaction | Not specified | Not specified |
2-Substituted THF | 1-pot | Allylboration sequence | 56-81 | 86-99 |
2,3-Disubstituted THF | 1-pot | Crotylboration sequence | 56-81 | 86-99 |
Anti-aldol segments | Multi-step | Lewis acid opening | Variable | High |